Stat3-IN-1

STAT3 inhibition Breast cancer Cellular potency

Choose Stat3-IN-1 for robust, reproducible STAT3 inhibition in oncology research. Unlike early-generation inhibitors requiring ~86 μM, this compound achieves potent target engagement at low micromolar concentrations (1.82–2.14 μM) in HT29 and MDA-MB-231 cells. Its oral bioavailability simplifies in vivo dosing via gavage or dietary admixture, validated in 4T1 xenograft models. With guaranteed ≥98% purity and defined stability, it serves as a reliable reference standard for assay validation, comparative efficacy studies, and apoptosis pathway analysis across laboratories.

Molecular Formula C28H29NO6
Molecular Weight 475.5 g/mol
Cat. No. B1384069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat3-IN-1
Molecular FormulaC28H29NO6
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC
InChIInChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+
InChIKeyKOZAEBHIXYBHKA-FCXQYMQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stat3-IN-1 for Procurement: A Selective, Orally Active STAT3 Inhibitor


Stat3-IN-1 (compound 7d) is a synthetic small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor constitutively activated in a wide variety of cancers and validated as an attractive therapeutic target [1]. With a molecular weight of 475.53 and the chemical formula C28H29NO6, Stat3-IN-1 demonstrates potent inhibition of STAT3 activity in human cancer cell lines, with IC50 values of 1.82 μM in HT29 colon cancer cells and 2.14 μM in MDA-MB-231 breast cancer cells . The compound is further characterized by its oral bioavailability, its ability to induce tumor cell apoptosis, and its demonstrated in vivo efficacy in suppressing tumor growth in mouse xenograft models [1].

Why Stat3-IN-1 is Not Interchangeable with Other STAT3 Inhibitors


While several compounds are marketed as STAT3 inhibitors, their mechanisms, potency, and in vivo properties vary dramatically, making generic substitution scientifically unsound. Early-generation STAT3 inhibitors like S3I-201 exhibit weak potency, requiring concentrations of ~86 μM to inhibit STAT3 DNA-binding in cell-free assays [1]. In contrast, Stat3-IN-1 operates in the low micromolar range (1.82–2.14 μM) in cellular contexts, representing a substantial improvement in target engagement under more physiologically relevant conditions . Furthermore, many STAT3 inhibitors lack oral bioavailability, limiting their utility for in vivo studies requiring convenient, non-invasive dosing. Stat3-IN-1 is specifically characterized as orally active and has demonstrated significant tumor suppression in vivo following oral administration [2]. These critical differences in potency, pharmacokinetic properties, and functional outcomes underscore why procurement decisions must be based on compound-specific evidence rather than target-class assumptions.

Quantitative Differentiation of Stat3-IN-1 Against Key Comparators


Cellular Potency of Stat3-IN-1 vs. S3I-201 in MDA-MB-231 Breast Cancer Cells

In MDA-MB-231 breast cancer cells, Stat3-IN-1 inhibits STAT3 with an IC50 of 2.14 μM . In stark contrast, the early-generation STAT3 inhibitor S3I-201 (NSC 74859) requires an IC50 of approximately 100 μM to inhibit the growth of the same MDA-MB-231 cell line [1]. This represents a nearly 50-fold improvement in cellular potency for Stat3-IN-1 over this widely used comparator.

STAT3 inhibition Breast cancer Cellular potency

In Vivo Oral Bioavailability of Stat3-IN-1 vs. S3I-201 Administration Route

Stat3-IN-1 is characterized as an orally active STAT3 inhibitor, and its in vivo efficacy was demonstrated following oral administration in a breast cancer 4T1 xenograft model, where it significantly suppressed tumor growth [1]. Conversely, the comparator S3I-201 requires intravenous (i.v.) administration to achieve tumor growth inhibition in xenograft models [2]. The oral route for Stat3-IN-1 eliminates the need for invasive procedures and specialized equipment associated with i.v. dosing.

Pharmacokinetics Oral bioavailability In vivo efficacy

Quantified Apoptosis Induction in MDA-MB-231 Cells by Stat3-IN-1

Stat3-IN-1 induces a robust, concentration-dependent apoptotic response in MDA-MB-231 breast cancer cells . Treatment with Stat3-IN-1 for 48 hours resulted in total apoptosis rates (early and late) of 9.0%, 11.2%, 20.9%, 43.3%, and 85.2% at concentrations of 1, 2, 5, 8, and 10 μM, respectively, compared to a baseline control rate of 3.0%. This demonstrates a clear dose-response relationship, with near-complete apoptosis induction (85.2%) at 10 μM.

Apoptosis Cell death MDA-MB-231

Chemical Stability and Storage Profile for Long-Term Experimental Consistency

Stat3-IN-1 exhibits robust chemical stability under standard laboratory storage conditions, a critical factor for ensuring experimental reproducibility across long-term studies . The compound is stable for up to 3 years when stored as a powder at -20°C. As a point of reference, the vendor Selleck reports a purity of 99.04% for their controlled batch, indicating high initial quality . This stability profile is particularly important when compared to structurally complex or less stable natural product-derived STAT3 inhibitors, where batch-to-batch variability and degradation can confound experimental results.

Chemical stability Storage conditions Reproducibility

Optimal Research and Industrial Applications for Stat3-IN-1


In Vivo Oncology Studies Requiring Oral Dosing

For researchers conducting in vivo efficacy studies where minimizing animal stress and technical complexity is paramount, Stat3-IN-1 is the preferred choice over intravenously administered STAT3 inhibitors like S3I-201 [1]. Its oral bioavailability allows for simple administration via oral gavage or dietary admixture, facilitating chronic dosing regimens and longitudinal studies. The demonstrated efficacy of oral Stat3-IN-1 in suppressing breast cancer 4T1 xenograft growth validates this application route [1].

Cellular Mechanism Studies Requiring Potent STAT3 Inhibition at Low Micromolar Concentrations

Stat3-IN-1 is well-suited for detailed mechanistic studies in MDA-MB-231 and HT29 cancer cell lines. Its IC50 values of 2.14 μM and 1.82 μM, respectively , mean that robust target inhibition can be achieved at concentrations where solvent (e.g., DMSO) artifacts and non-specific cytotoxicity are minimized. This is a distinct advantage over older, less potent inhibitors like S3I-201, which requires nearly 50-fold higher concentrations to achieve similar effects in the same cellular context [2]. The compound's ability to induce a quantifiable, dose-dependent apoptotic response further supports its use in cell death pathway analysis .

Comparative Oncology Research Requiring a Benchmark STAT3 Inhibitor

Due to its well-characterized profile in multiple cancer cell lines (HT29 colon, MDA-MB-231 breast) and its dual-action mechanism on both acetylated and phosphorylated STAT3, Stat3-IN-1 serves as an excellent benchmark or reference compound for oncology research programs [1]. It can be used as a positive control to validate new assay systems, to compare the efficacy of novel STAT3-targeting compounds, or to calibrate the sensitivity of different cell lines to STAT3 pathway inhibition. Its reliable commercial availability and defined stability profile ensure consistent performance as a reference standard across different laboratories and over extended project timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stat3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.